7,8,3',4'-Tetrahydroxyflavone

Overview

Description

7,8,3’,4’-Tetrahydroxyflavone is a flavone that has been shown to inhibit the activity of multidrug resistance-associated protein (MRP). This protein is an ATPase that transports drugs and other xenobiotics across cell membranes .

Molecular Structure Analysis

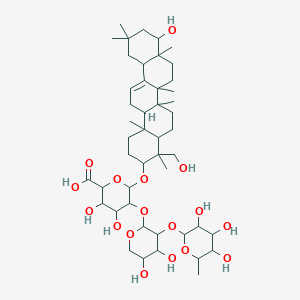

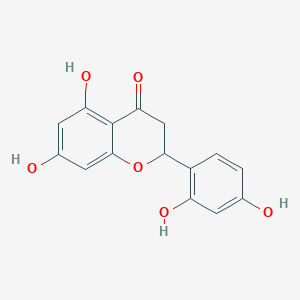

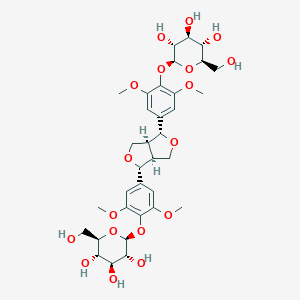

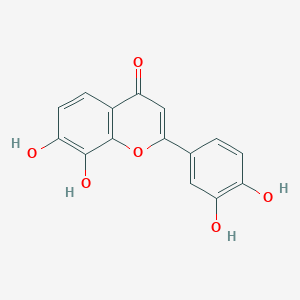

The molecular formula of 7,8,3’,4’-Tetrahydroxyflavone is C15H10O6. It has a molecular weight of 286.2363 . Theoretical studies on molecular geometry, vibrational, pharmaceutical, and electronic properties of 7,8,3’,4’-Tetrahydroxyflavone have been carried out . Co-crystal structures show 7,8,3’,4’-Tetrahydroxyflavone binds to the acetylated lysine binding pocket of BRD4-BD1 or BRD4-BD2 .Chemical Reactions Analysis

While specific chemical reactions involving 7,8,3’,4’-Tetrahydroxyflavone are not detailed in the search results, it’s worth noting that flavonoid metabolites show significant differences at the metabolic level .Physical And Chemical Properties Analysis

The physical and chemical properties of 7,8,3’,4’-Tetrahydroxyflavone are not explicitly mentioned in the search results .Scientific Research Applications

Xanthine Oxidase Inhibitor

7,8,3’,4’-Tetrahydroxyflavone is a potent xanthine oxidase (XOD) inhibitor, with an IC50 value of 10.488 µM . Xanthine oxidase is an enzyme involved in purine metabolism, and its inhibition can be beneficial in conditions such as gout.

Improvement of Bioavailability

Luteolin, a compound similar to 7,8,3’,4’-Tetrahydroxyflavone, has been loaded into solid lipid nanoparticles to improve its bioavailability and pharmacokinetics . This suggests a potential application of 7,8,3’,4’-Tetrahydroxyflavone in drug delivery systems to enhance its solubility and concentration in plasma.

Apoptosis Inducer

3’,4’,5,7-Tetrahydroxyflavone, a compound structurally similar to 7,8,3’,4’-Tetrahydroxyflavone, is used as an apoptosis inducer . This suggests that 7,8,3’,4’-Tetrahydroxyflavone may also have potential applications in cancer therapy by inducing programmed cell death.

Anticancer Agent

7,8,3’,4’-Tetrahydroxyflavone may have potential anticancer properties. It has been suggested that it can decrease the levels of beta-catenin by making the mutations inactive of adenomatous polyposis coli , a protein implicated in the development of colorectal cancers.

Mechanism of Action

Target of Action

The primary target of 7,8,3’,4’-Tetrahydroxyflavone is xanthine oxidase (XOD) . XOD is an enzyme that plays a crucial role in the catabolism of purines in humans, catalyzing the oxidation of hypoxanthine to xanthine, and further oxidizing xanthine to uric acid .

Mode of Action

7,8,3’,4’-Tetrahydroxyflavone acts as a potent inhibitor of XOD . It interacts with XOD, reducing its activity and thereby decreasing the production of uric acid .

Biochemical Pathways

The inhibition of XOD by 7,8,3’,4’-Tetrahydroxyflavone affects the purine catabolism pathway . By inhibiting XOD, the conversion of hypoxanthine to xanthine and xanthine to uric acid is reduced, leading to a decrease in uric acid levels .

Pharmacokinetics

It is known that the compound’s bioavailability and pharmacokinetics can be influenced by various factors, including its formulation, route of administration, and the individual’s metabolic characteristics .

Result of Action

The inhibition of XOD by 7,8,3’,4’-Tetrahydroxyflavone results in a decrease in uric acid production . This can have potential therapeutic implications in conditions associated with elevated uric acid levels, such as gout .

Action Environment

The action, efficacy, and stability of 7,8,3’,4’-Tetrahydroxyflavone can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other substances that can interact with the compound, and the specific characteristics of the individual’s metabolic and physiological state .

Safety and Hazards

properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-7,8-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-9-3-1-7(5-12(9)19)13-6-11(18)8-2-4-10(17)14(20)15(8)21-13/h1-6,16-17,19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARYCMKPCDNHQCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350973 | |

| Record name | 7,8,3',4'-tetrahydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,8,3',4'-Tetrahydroxyflavone | |

CAS RN |

3440-24-2 | |

| Record name | 7,8,3',4'-tetrahydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of 7,8,3',4'-Tetrahydroxyflavone and how do they contribute to its biological activity?

A1: 7,8,3',4'-Tetrahydroxyflavone is a flavonoid, a class of natural products known for their diverse biological activities. Its structure consists of a benzopyran backbone with four hydroxyl groups (-OH) attached at positions 7, 8, 3', and 4'. These hydroxyl groups play a crucial role in its biological activity by:

- Chelating metal ions: The hydroxyl groups, particularly the dihydroxy substitutions in the A and B rings, are crucial for chelating copper ions (Cu2+). This chelation contributes to the compound's tyrosinase inhibitory activity. []

- Antioxidant activity: The hydroxyl groups act as hydrogen donors, scavenging free radicals and preventing oxidative damage. [, ]

- Interacting with enzymes: The hydroxyl groups can form hydrogen bonds with amino acid residues in the active sites of enzymes, potentially leading to inhibition or modulation of enzyme activity. [, ]

Q2: How does 7,8,3',4'-Tetrahydroxyflavone inhibit tyrosinase?

A2: 7,8,3',4'-Tetrahydroxyflavone inhibits tyrosinase primarily through two mechanisms:

- Copper chelation: The compound forms stable complexes with copper ions (Cu2+), which are essential cofactors for tyrosinase activity. By chelating copper, 7,8,3',4'-Tetrahydroxyflavone prevents the enzyme from accessing the copper ions it needs to function properly. []

- Fluorescence quenching: Studies have shown that 7,8,3',4'-Tetrahydroxyflavone can quench the intrinsic fluorescence of tyrosinase. This quenching suggests a direct interaction between the compound and the enzyme, likely through binding at or near the active site. []

Q3: What is the significance of the dihydroxy substitutions in the A and B rings of 7,8,3',4'-Tetrahydroxyflavone?

A: The dihydroxy substitutions in the A and B rings of 7,8,3',4'-Tetrahydroxyflavone are particularly important for its copper-chelating ability and, consequently, its tyrosinase inhibitory activity. These substitutions allow for the formation of stable five- or six-membered chelate rings with copper ions, effectively sequestering them and inhibiting the enzyme. []

Q4: Has 7,8,3',4'-Tetrahydroxyflavone shown activity against any parasites?

A: Yes, in vitro studies have demonstrated the activity of 7,8,3',4'-Tetrahydroxyflavone against Trypanosoma brucei rhodesiense with an IC50 of 0.5 µg/mL. [] This finding suggests its potential as a lead compound for developing new anti-trypanosomal drugs.

Q5: What are the potential applications of 7,8,3',4'-Tetrahydroxyflavone based on its observed biological activities?

A5: Given its diverse biological activities, 7,8,3',4'-Tetrahydroxyflavone holds potential for applications in various fields, including:

- Cosmetics: As a tyrosinase inhibitor, it could be incorporated into skin-lightening cosmetics to reduce melanin production and treat hyperpigmentation. []

- Medicine: Its anti-trypanosomal activity makes it a promising candidate for developing new treatments for diseases like African trypanosomiasis (sleeping sickness). [] Further research is needed to explore its potential in treating other parasitic infections.

- Food preservation: Its antioxidant properties could be utilized in food preservation to prevent lipid peroxidation and extend shelf life. []

Q6: What is the significance of studying the structure-activity relationship (SAR) of 7,8,3',4'-Tetrahydroxyflavone?

A: Understanding the SAR of 7,8,3',4'-Tetrahydroxyflavone is crucial for optimizing its biological activity and developing more potent and selective derivatives. By systematically modifying its structure and evaluating the impact on its activity, researchers can identify key structural features responsible for its desired effects and minimize potential side effects. []

Q7: What are the sources of 7,8,3',4'-Tetrahydroxyflavone?

A7: 7,8,3',4'-Tetrahydroxyflavone has been isolated from several plant sources, including:

Q8: What analytical techniques are used to characterize and quantify 7,8,3',4'-Tetrahydroxyflavone?

A8: Various analytical techniques are employed to characterize and quantify 7,8,3',4'-Tetrahydroxyflavone, including:

- Chromatographic techniques: High-performance liquid chromatography (HPLC) is commonly used to separate and quantify 7,8,3',4'-Tetrahydroxyflavone from complex mixtures, often coupled with UV detection or mass spectrometry for identification and quantification. [, ]

- Spectroscopic techniques: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are used to elucidate the structure and confirm the identity of the compound. [, ]

- Fluorescence spectroscopy: This technique is used to study the interaction of 7,8,3',4'-Tetrahydroxyflavone with enzymes like tyrosinase, providing insights into its mechanism of action. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.